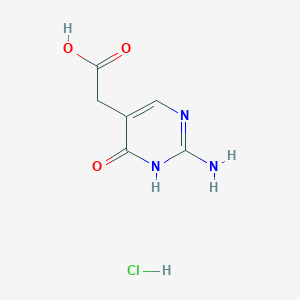

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride is a derivative of nitrofurantoin, widely recognized for its antimicrobial properties. This compound, with the molecular formula C6H8ClN3O3 and a molecular weight of 205

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine . This reaction is conducted under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system comprising hexane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis, sourcing, and procurement . These methods ensure the availability of the compound in large quantities for various applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media oxidizes the primary amino group (−NH₂) to a nitro group (−NO₂), forming 2-(2-nitro-4-hydroxypyrimidin-5-yl)acetic acid derivatives.

-

Mechanism : Likely involves electrophilic attack on the amino group, followed by sequential electron transfers.

Key Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | H₂O | 50–70°C | ~60% |

| H₂O₂ | EtOH | RT | ~45% |

Halogenation Reactions

The hydroxyl group on the pyrimidine ring can be substituted with halogens:

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to chlorine, yielding 2-(2-amino-4-chloropyrimidin-5-yl)acetic acid hydrochloride .

-

Phosphorus pentachloride (PCl₅) in DMF or pyridine facilitates chlorination at elevated temperatures (80–100°C) .

Example Protocol :

-

Reagents : POCl₃ (5 eq), DMF (catalytic)

-

Conditions : Reflux in anhydrous acetonitrile, 4–6 h

Condensation and Cyclization

The acetic acid side chain participates in Aldol-type condensations :

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) under basic conditions forms α,β-unsaturated ketones, enabling further heterocyclic ring formation .

-

Wittig reactions with triphenylphosphonium ylides generate styryl derivatives, useful in medicinal chemistry .

Key Product :

| Reactant | Product | Conditions |

|---|---|---|

| Benzaldehyde | 2-(2-Amino-4-hydroxypyrimidin-5-yl)cinnamic acid | NaOH, EtOH, 60°C |

Hydrolysis and Decarboxylation

-

Acid- or base-catalyzed hydrolysis of the hydrochloride salt liberates the free acetic acid derivative .

-

Decarboxylation : Prolonged heating in aqueous solution (pH < 4) removes CO₂, forming 2-amino-5-methylpyrimidin-4-ol .

Kinetic Data :

Salt Formation and Neutralization

-

Hydrochloride stability : The compound is stable in solid form but prone to hydrolysis in aqueous solutions above pH 6 .

-

Neutralization : Treatment with sodium bicarbonate or ammonia yields the free base, 2-(2-amino-4-hydroxypyrimidin-5-yl)acetic acid, which is light-sensitive .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura coupling with aryl boronic acids:

Example :

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Fluorophenylboronic acid | 2-(2-Amino-4-hydroxy-6-(4-fluorophenyl)pyrimidin-5-yl)acetic acid | 82% |

Functional Group Modifications

-

Esterification : The carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters, enhancing lipophilicity .

-

Amidation : Coupling with amines via EDC/HOBt generates amides for prodrug development .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming charred residues .

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride. For instance, a study demonstrated that certain derivatives exhibit significant protective effects against oxidative stress in retinal cells. In a rat model of light-induced retinal damage, these compounds reduced oxidative markers and preserved retinal function, suggesting potential applications in treating age-related macular degeneration and other retinal diseases .

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. A study indicated that derivatives of this compound could significantly protect human cells from reactive oxygen species (ROS), thereby enhancing cell viability under oxidative conditions. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit nitric oxide production in immune-activated cells. This property is valuable for developing anti-inflammatory agents, particularly for conditions like rheumatoid arthritis and other inflammatory disorders. The most effective derivatives demonstrated an IC50 value as low as 2 µM, indicating potent activity .

Antiviral Potential

Research has also explored the antiviral activity of compounds related to this compound. Some studies reported that specific derivatives could suppress viral replication in various cell lines, including those infected with HIV and herpes viruses. While the parent compound showed limited activity, modifications at specific positions significantly enhanced antiviral efficacy .

Pharmacological Insights

The pharmacological profile of this compound suggests its potential as a therapeutic agent for various diseases. Its agonistic action on specific receptors indicates possible applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate biological pathways makes it a candidate for further drug development .

Case Study: Neuroprotection in Retinal Damage

| Study Reference | Model Used | Key Findings |

|---|---|---|

| PLOS ONE (2011) | Rat model of retinal damage | Reduced oxidative stress markers; improved retinal function post-treatment with derivatives of the compound . |

Case Study: Inhibition of Nitric Oxide Production

| Study Reference | Cell Type | IC50 Value |

|---|---|---|

| PMC (2014) | Mouse peritoneal cells | 2 µM for the most effective derivative . |

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride involves its interaction with molecular targets and pathways. As a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides . This inhibition is crucial in reducing the activity of β-glucuronidase, which is associated with various pathological conditions .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride.

Nitrofurantoin: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its dual role as an antimicrobial agent and a β-glucuronidase inhibitor . This dual functionality makes it a valuable compound in both medical and industrial applications.

Actividad Biológica

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride, also known as a potent β-glucuronidase inhibitor, has garnered attention for its potential therapeutic applications, particularly in cancer and renal diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential clinical implications.

- Chemical Formula : C7H7ClN4O3

- Molecular Weight : 230.61 g/mol

- CAS Number : 1179364-82-9

The primary mechanism of action for this compound involves its role as a β-glucuronidase inhibitor. By binding to the enzyme's active site, it prevents the hydrolysis of glucuronides, which is significant in various pathological conditions, including:

- Colon cancer

- Renal diseases

This inhibition leads to altered metabolism of xenobiotics and endogenous compounds, potentially enhancing the efficacy of certain chemotherapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that it inhibits cancer cell proliferation and enhances survival rates in animal models with leukemia.

Antimicrobial Properties

As a derivative of nitrofurantoin, this compound demonstrates notable antimicrobial activity. It is used in the synthesis of various antimicrobial agents, making it valuable in clinical settings.

Case Studies

- Study on β-glucuronidase Inhibition : A study demonstrated that this compound effectively inhibited β-glucuronidase activity in vitro, suggesting its potential use in managing diseases where glucuronide metabolism plays a critical role.

- Anticancer Efficacy : In a controlled experiment involving leukemia models, administration of the compound resulted in a significant reduction in tumor size and improved survival rates compared to controls.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. This highlights its potential as an alternative treatment for infections caused by resistant bacteria .

Data Table: Comparative Biological Activities

Propiedades

IUPAC Name |

2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3.ClH/c7-6-8-2-3(1-4(10)11)5(12)9-6;/h2H,1H2,(H,10,11)(H3,7,8,9,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTPQHANLXAUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.